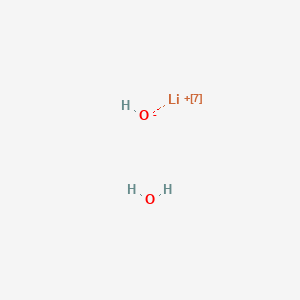
Hidróxido de litio-7(1+); monohidratado
Descripción general
Descripción
Lithium-7(1+);hydroxide;hydrate is a useful research compound. Its molecular formula is H3LiO2 and its molecular weight is 42.039 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium-7(1+);hydroxide;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium-7(1+);hydroxide;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium-7(1+);hydroxide;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Absorbente de Dióxido de Carbono
El hidróxido de litio-7 monohidratado se utiliza como un absorbente de dióxido de carbono en sistemas de purificación de gases respiratorios. Esta aplicación es crítica en entornos cerrados como naves espaciales, submarinos y rebreathers, donde ayuda a mantener una atmósfera respirable eliminando el CO2 del aire .
Electrólito de Batería
Este compuesto sirve como electrólito de batería de almacenamiento. Juega un papel significativo en la tecnología de baterías, particularmente en las baterías de iones de litio, que se utilizan ampliamente en varios dispositivos electrónicos y vehículos eléctricos .
Medio de Transferencia de Calor
El hidróxido de litio-7 monohidratado también se utiliza como medio de transferencia de calor. Sus propiedades lo hacen adecuado para su uso en sistemas que requieren una gestión térmica eficiente .
Catalizador para la Polimerización
Actúa como un catalizador para reacciones de polimerización. Esto es importante en la producción de polímeros y plásticos, donde ayuda a controlar la velocidad de reacción y el peso molecular de los polímeros resultantes .
Formulaciones de Cerámica y Cemento
El compuesto se utiliza en formulaciones de cerámica y algunos cementos portland. Puede alterar las propiedades físicas de la cerámica y mejorar la durabilidad y la resistencia del cemento .
Preparación de Sales de Litio
Está involucrado en la preparación de otras sales de litio. Estas sales tienen diversas aplicaciones, incluyendo servir como precursores para productos farmacéuticos y otros compuestos químicos .
Producción de Grasas a Base de Litio
El hidróxido de litio-7 monohidratado se utiliza para producir grasas a base de litio. Estas grasas son conocidas por su alta resistencia al agua y se utilizan en aplicaciones que requieren una lubricación duradera .
Mecanismo De Acción
Target of Action
Lithium-7 Hydroxide Monohydrate, also known as Lithium Hydroxide, is an inorganic compound that primarily targets biochemical processes involving lithium ions . It’s used in various industrial applications, including as a precursor for the fabrication of lithium-ion battery cathode material .
Mode of Action
As an alkali metal hydroxide, Lithium Hydroxide is a strong base, though it’s the weakest known alkali metal hydroxide . It interacts with its targets by donating its lithium ion, which can then participate in various chemical reactions .
Biochemical Pathways
In the context of lithium-ion batteries, it plays a crucial role in the formation of the cathode material .
Pharmacokinetics
It’s known to be soluble in water, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of Lithium Hydroxide’s action depend on the context in which it’s used. For instance, in lithium-ion batteries, it contributes to the high energy density of the battery . In other contexts, it may have different effects.
Action Environment
The action, efficacy, and stability of Lithium Hydroxide can be influenced by various environmental factors. For instance, in the production of lithium-ion batteries, the presence of carbon nanoadditives can improve the heat storage capacity and hydration rate of Lithium Hydroxide . Additionally, the environmental impacts of producing Lithium Hydroxide from spodumene concentrate have been studied, with the soda leaching process showing lower environmental impacts in all observed categories compared to the sulfuric acid roasting process .
Análisis Bioquímico
Biochemical Properties
Lithium-7 Hydroxide Monohydrate plays a role in biochemical reactions, particularly in the hydrolysis of esters. It has been observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system
Cellular Effects
It is known to be corrosive and can cause severe skin burns and eye damage . It is also known to neutralize acids exothermically to form salts plus water .
Molecular Mechanism
Lithium-7 Hydroxide Monohydrate exerts its effects at the molecular level through various mechanisms. It reacts with certain metals (such as aluminum and zinc) to form oxides or hydroxides of the metal and generate gaseous hydrogen . It also neutralizes acids exothermically to form salts plus water .
Temporal Effects in Laboratory Settings
It is known that the monohydrate loses its water at 100–110 °C .
Dosage Effects in Animal Models
It is known to be harmful if swallowed, with an oral median lethal dose (LD50) of 210 mg/kg in rats .
Metabolic Pathways
It is known to be involved in the hydrolysis of esters .
Transport and Distribution
It is known to be soluble in water and slightly soluble in ethanol , which may influence its distribution.
Subcellular Localization
Given its solubility in water and slight solubility in ethanol , it may be distributed throughout the cell.
Propiedades
IUPAC Name |
lithium-7(1+);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1+0;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXDVVHUTZTUQK-GLJCYROLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li+].O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635505 | |
| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76576-68-6 | |
| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium-7Li hydroxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















